Phenylsulfonyl-L-serine

Description

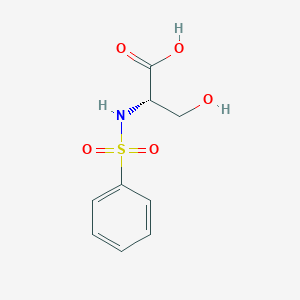

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO5S |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H11NO5S/c11-6-8(9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)/t8-/m0/s1 |

InChI Key |

WQVIJBXPLXLSCI-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Derivatization of Phenylsulfonyl L Serine

Chemical Synthesis of N-Phenylsulfonyl-L-serine and its Stereoisomers

The synthesis of N-sulfonyl amino acids, including phenylsulfonyl-L-serine, is a crucial area of research, providing access to compounds with diverse applications.

Established and Novel Synthetic Routes for N-Sulfonyl Amino Acids

The preparation of N-sulfonyl amino acids can be achieved through various established methods. A common approach involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base. For instance, L-serine can be reacted with benzenesulfonyl chloride under Schotten-Baumann conditions to yield N-phenylsulfonyl-L-serine.

Novel synthetic routes are continuously being developed to improve efficiency, yield, and substrate scope. These can include copper-catalyzed multicomponent reactions and methods involving thioamides and sulfonyl azides. beilstein-journals.org One-pot syntheses are also gaining traction for their simplicity and reduced work-up procedures. acs.org For example, a one-pot method for preparing homopropargylic N-sulfonylamines has been developed using zinc powder as a catalyst. acs.org

Strategies for Enantioselective Synthesis and Diastereomeric Control

Controlling stereochemistry is paramount in the synthesis of chiral molecules like this compound. Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective methods control the formation of specific diastereomers when multiple stereocenters are present.

Several strategies are employed to achieve high levels of stereocontrol. Chiral auxiliaries, derived from natural sources like amino acids, can be used to direct the stereochemical outcome of a reaction. For instance, the alkylation of a homochiral glycine (B1666218) enolate has been used for the enantioselective synthesis of α-amino acid derivatives. renyi.hu Catalytic asymmetric synthesis, using chiral catalysts, is another powerful approach. bohrium.com Organocatalysis, in particular, has emerged as a valuable tool for the atroposelective construction of axially chiral biaryl amino acids. bohrium.com

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a single starting material by modifying the reaction conditions or the catalyst. ua.es This approach is highly valuable for accessing different stereoisomers of this compound and its derivatives for biological evaluation. The synthesis of both diastereomers of β,γ-diamino acids from L-phenylalanine or L-tryptophan has been achieved using a Blaise reaction under ultrasound conditions. nih.gov

Exploration of this compound as a Synthetic Precursor

The unique structural features of this compound make it a valuable precursor for synthesizing more complex molecules with potential biological activity.

Design and Synthesis of Novel this compound Analogs and Derivatives

This compound can be chemically modified at its carboxylic acid, amino, and hydroxyl groups to generate a library of analogs. For example, the hydroxyl group can be a site for etherification or esterification to introduce diverse functionalities. The synthesis of N-sulfonyl amino acid amides has been explored for their potential fungicidal activity. chimia.chresearchgate.net These derivatives are often designed to probe structure-activity relationships and optimize biological efficacy. The synthesis of various serine derivatives has been undertaken to develop inhibitors for viral proteases. nih.gov

Incorporation into Complex Molecular Architectures and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. This compound can be incorporated into peptide sequences to create peptidomimetics. The sulfonyl group can influence the conformational properties of the resulting molecule and may engage in specific interactions with biological targets. nih.gov The design of peptidomimetics often involves constraining the side-chain conformations of amino acid residues to achieve specific topographical properties for molecular recognition. nih.gov The use of combinatorial chemistry has facilitated the preparation of diverse libraries of peptidomimetic compounds. google.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

The definitive identification and characterization of this compound and its derivatives rely on a combination of spectroscopic and analytical techniques.

High-performance liquid chromatography (HPLC) is a fundamental tool for purifying and analyzing the purity of these compounds. rsc.org Chiral HPLC, in particular, is essential for determining the enantiomeric excess of chiral products. nih.gov Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. rsc.org Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the detailed molecular structure, including the connectivity of atoms and the stereochemistry. For complex structures, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often employed. Infrared (IR) spectroscopy helps to identify the presence of key functional groups such as sulfonyl, carboxyl, and amino groups.

| Technique | Application in the Analysis of this compound |

| High-Performance Liquid Chromatography (HPLC) | Purification, purity assessment, and separation of isomers. rsc.org |

| Chiral HPLC | Determination of enantiomeric purity. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation through fragmentation analysis. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including stereochemistry. |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a primary tool for confirming the successful synthesis and elucidating the precise structure of this compound. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the local electronic environment of each hydrogen atom. For this compound, characteristic signals are expected for the aromatic protons of the phenylsulfonyl group, the protons on the serine backbone (α-CH, β-CH₂), and the exchangeable protons of the hydroxyl and carboxylic acid groups. hmdb.cahmdb.ca The aromatic protons typically appear as a set of multiplets in the downfield region (around 7.5-8.0 ppm). The α-proton, being adjacent to the electron-withdrawing sulfonyl and carboxyl groups, would be shifted downfield compared to native L-serine. The β-protons of the hydroxymethyl group would appear as a multiplet, coupled to the α-proton.

¹³C NMR Spectroscopy: The carbon spectrum reveals the chemical environment of each carbon atom. chemicalbook.com The spectrum of this compound would show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl ring, and the α- and β-carbons of the serine backbone. escholarship.org The carbonyl carbon is typically found in the 170-180 ppm region. The aromatic carbons show signals between 120-140 ppm, while the α-carbon and β-carbon would have characteristic shifts influenced by the attached functional groups.

| ¹H NMR Data (Predicted, in D₂O) | ¹³C NMR Data (Predicted, in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| 7.85-7.95 (m, 2H) | Aromatic (ortho-H) |

| 7.50-7.65 (m, 3H) | Aromatic (meta, para-H) |

| 4.20 (t, 1H) | α-CH |

| 3.85 (d, 2H) | β-CH₂ |

Note: The table presents predicted values based on typical shifts for similar structures. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a synthesized molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound (C₉H₁₁NO₅S), HRMS analysis would involve measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places. unit.no This experimentally determined mass is then compared to the theoretically calculated mass for the expected formula. A close match between the found and calculated values (typically within 5 ppm) provides strong evidence for the correct molecular formula and successful synthesis. aalto.fi

| HRMS Data | |

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₅S |

| Calculated Mass [M+H]⁺ | 246.0431 |

| Found Mass [M+H]⁺ | Value to be determined experimentally |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural components. nih.govresearchgate.net The sulfonyl group (SO₂) gives rise to strong, characteristic stretching vibrations. The presence of the hydroxyl (-OH), amine (N-H, as part of the sulfonamide), and carboxylic acid (-COOH) groups also results in distinct absorption bands. rsc.org

| Characteristic IR Absorption Bands | |

| Functional Group | Vibrational Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid & Alcohol) | 3500-2500 (broad) |

| N-H stretch (Sulfonamide) | 3300-3200 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| C=C stretch (Aromatic) | 1600-1450 |

| S=O stretch (Asymmetric, Sulfonyl) | 1350-1300 |

| S=O stretch (Symmetric, Sulfonyl) | 1165-1120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore (light-absorbing part) is the phenyl ring of the phenylsulfonyl group. This aromatic system gives rise to characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. The exact position and intensity of the absorption maximum (λ_max) can be influenced by the substituent groups on the ring and the solvent used for the analysis.

Structural Biology and Crystallographic Investigations of Phenylsulfonyl L Serine

X-ray Crystallography of Phenylsulfonyl-L-serine

No specific crystal structure has been deposited for this compound. However, extensive crystallographic studies have been performed on L-serine. At ambient pressure, L-serine crystallizes in the orthorhombic crystal system, belonging to the chiral space group P2₁2₁2₁. ijtrd.comiucr.orgiucr.org This space group is common for chiral molecules as it lacks inversion centers or mirror planes. ijtrd.comiucr.org

The unit cell parameters for L-serine have been reported with high precision. One study using X-ray diffraction identified the parameters as a = 8.599 Å, b = 9.348 Å, and c = 5.618 Å. ijtrd.com Another investigation under ambient conditions reported similar values: a = 8.579 Å, b = 9.349 Å, and c = 5.613 Å. iucr.org The introduction of the bulky phenylsulfonyl group onto the serine hydroxyl group would significantly alter these parameters. The volume of the unit cell would be expected to increase substantially to accommodate the larger substituent, and the molecular packing would adjust, potentially leading to a different crystal system and space group altogether. For comparison, the crystallographic data for L-serine is provided below.

| Parameter | Value for L-serine | Reference |

|---|---|---|

| Crystal System | Orthorhombic | ijtrd.comiucr.org |

| Space Group | P2₁2₁2₁ | ijtrd.comiucr.org |

| a (Å) | 8.599 | ijtrd.com |

| b (Å) | 9.348 | ijtrd.com |

| c (Å) | 5.618 | ijtrd.com |

| α, β, γ (°) | 90 | researchgate.net |

| Volume (ų) | 451.59 | ijtrd.com |

The defining chiral feature of this compound is the stereocenter at the alpha-carbon (Cα), inherited from the L-serine precursor. All naturally occurring amino acids in living organisms, with rare exceptions, are L-enantiomers. emerginginvestigators.org This L-configuration corresponds to an 'S' configuration according to the Cahn-Ingold-Prelog priority rules. vaia.com This intrinsic chirality dictates that the compound will crystallize in a chiral space group, as the crystal must lack symmetry operations like mirror planes or inversion centers that would generate its non-superimposable mirror image (the D-enantiomer). emerginginvestigators.orgquora.com

The supramolecular assembly of this compound in a crystal would be governed by a network of non-covalent interactions. Based on its structure, the following interactions are expected:

Hydrogen Bonding: This would be the dominant interaction. The zwitterionic headgroup provides strong hydrogen bond donors (-NH₃⁺) and acceptors (-COO⁻). The sulfonyl group (O=S=O) introduces two strong hydrogen bond acceptors. These groups would likely form a complex, three-dimensional hydrogen-bonded network, a common feature in the crystal structures of amino acids and sulfonamide derivatives. iucr.orgroyalsocietypublishing.org In crystalline L-serine, molecules are linked by extensive hydrogen bonds, including head-to-tail N-H···O interactions and bonds involving the hydroxyl side chain. iucr.orgemerginginvestigators.org The substitution with a phenylsulfonyl group would disrupt the hydroxyl-mediated hydrogen bonds seen in L-serine and introduce new ones via the sulfonyl oxygens. researchgate.net

Co-crystallization Studies with Biological Macromolecules (Potential and Related Compounds)

While there are no specific reports on the co-crystallization of this compound with biological macromolecules, the structural features of the compound make it a potential ligand for several classes of enzymes. Insights can be drawn from studies on structurally related sulfonyl derivatives and serine-based inhibitors.

This compound is an analog of the amino acid L-serine, a substrate for numerous enzymes. The phenylsulfonyl group can act as a mimic of a phosphate (B84403) group or other moieties, making it a candidate for an enzyme inhibitor. Co-crystallization followed by X-ray diffraction is a powerful technique to determine the precise binding mode of such an inhibitor in the active site of a target protein. nih.govbiorxiv.org

For example, inhibitors containing sulfonyl or sulfonamide groups have been successfully co-crystallized with various enzymes, revealing key binding interactions. Studies on inhibitors of Mycobacterium tuberculosis tryptophan synthase, which uses L-serine as a substrate, have shown how sulfonyl-containing compounds can bind at the interface between protein subunits, acting as allosteric inhibitors. nih.govresearchgate.netportlandpress.com Similarly, crystal structures of protein kinases with isoquinolinesulfonyl inhibitors have elucidated how the sulfonyl group and the aromatic ring fit into the ATP-binding pocket, providing a basis for designing more selective drugs. nih.gov If this compound were to be co-crystallized with a target like a serine protease or kinase, the resulting structure would reveal its orientation, the specific amino acid residues it interacts with, and the network of hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

The analysis of a co-crystal structure focuses on the binding interface between the ligand and the protein. For a compound like this compound, this would involve identifying:

Hydrogen Bonds: Interactions between the ligand's amino, carboxylate, and sulfonyl oxygen groups and the protein's backbone or side-chain atoms.

Hydrophobic Interactions: Contacts between the phenyl ring of the ligand and nonpolar residues in the protein's binding pocket.

Electrostatic Interactions: Attraction or repulsion between charged groups on the ligand (e.g., -NH₃⁺, -COO⁻) and charged residues in the active site.

Binding of a ligand can cause significant conformational changes in the protein, a phenomenon known as "induced fit." A dramatic example is seen in the interaction between serine proteases and their inhibitors (serpins). Upon binding, the serpin undergoes a massive structural rearrangement, moving the covalently attached protease to another part of the molecule, which distorts and inactivates the protease. While this compound is not a serpin, its binding to a flexible enzyme active site could induce more subtle, yet functionally critical, structural rearrangements. These changes, such as the movement of a loop region to better accommodate the ligand, can only be fully characterized through high-resolution crystallographic studies of the protein-ligand complex. nih.gov

Molecular Interactions and Mechanistic Biochemistry of Phenylsulfonyl L Serine

Receptor Binding and Ligand-Target Recognition Studies (Potential)

The L-serine component of Phenylsulfonyl-L-serine suggests the potential for interaction with receptors that recognize amino acids. L-serine and its isomer D-serine are known to be important signaling molecules in the central nervous system. nih.gov For example, D-serine is an endogenous co-agonist at the glycine (B1666218) site of the NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, and is crucial for its activation. pnas.orgresearchgate.net L-serine itself can influence NMDA receptor activity by serving as the precursor for D-serine synthesis. nih.gov

Given this biological context, it is conceivable that this compound could be investigated for its ability to bind to amino acid receptors or transporters. The addition of the bulky, hydrophobic phenylsulfonyl group would significantly alter its binding properties compared to native L-serine, potentially conferring antagonist properties or novel selectivity for receptor subtypes. ontosight.ai Furthermore, the established activity of related phenylsulfonyl compounds as allosteric modulators of mGlu receptors reinforces the potential for this class of molecules to engage in ligand-target recognition at neurotransmitter receptors. nih.govacs.org

To confirm a direct physical interaction between this compound and a potential protein target, and to quantify the strength of this interaction (affinity), various biophysical binding assays would be employed. These methods are essential for target validation and are a cornerstone of drug discovery. acs.orgnih.gov

One common approach is the use of labeled ligand binding assays. If a radiolabeled or fluorescently tagged version of this compound were available, its direct binding to a purified receptor or a cell membrane preparation expressing the receptor could be measured. chemrxiv.org Alternatively, a competitive binding assay could be established where this compound competes with a known, labeled ligand for the receptor's binding site. The concentration at which this compound displaces 50% of the labeled ligand (its IC₅₀ value) can be used to calculate its binding affinity (Kᵢ).

Label-free techniques are also powerful tools for this purpose. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can detect the binding of an unlabeled small molecule to a target protein in real-time and provide a full thermodynamic profile of the interaction, including the dissociation constant (Kₔ), enthalpy, and entropy. nih.gov Other techniques such as Drug Affinity Responsive Target Stability (DARTS) or Cellular Thermal Shift Assay (CETSA) measure binding indirectly by assessing how the ligand affects the target protein's stability against heat or proteolysis. acs.orgresearchgate.net

| Assay Method | Principle | Information Gained |

|---|---|---|

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent probe upon binding to a larger protein. nih.gov | Binding affinity (Kₔ or Kᵢ) |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as a ligand binds to an immobilized target. nih.gov | Kinetics (kₒₙ, kₒբբ), Affinity (Kₔ) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. pnas.org | Affinity (Kₔ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. researchgate.net | Direct target engagement |

Conformational Changes and Signaling Cascades upon Binding

Current scientific literature does not provide detailed evidence or specific examples of this compound inducing conformational changes in protein targets upon binding. While it is a fundamental concept in molecular biology that the binding of a ligand to a protein often results in a conformational shift that initiates a signaling cascade, specific studies detailing this process for this compound are not available. The nature of its binding pocket, the specific amino acid residues involved in the interaction, and the allosteric effects leading to signal transduction have not been characterized.

Interactive Data Table: Hypothetical Conformational Change Data

The following table is a hypothetical representation of the type of data that is currently unavailable in the scientific literature for this compound. It illustrates the parameters that would be necessary to understand its binding-induced conformational changes.

| Target Protein | Binding Affinity (K_d) | Conformational Change (Technique) | Observed Structural Shift | Downstream Signaling Pathway |

| Not Identified | Not Determined | Not Studied | Unknown | Not Elucidated |

This compound as a Biochemical Probe for Target Identification

The utility of a molecule as a biochemical probe for target identification relies on its ability to specifically bind to a target, often with a reporter tag or a reactive group for covalent modification, allowing for the isolation and identification of the binding partner. While the structure of this compound suggests potential for such applications, there are no published studies demonstrating its use in this capacity. Research in chemical biology and proteomics has not yet reported the use of this compound in activity-based protein profiling (ABPP) or other affinity-based methods for target discovery.

Interactive Data Table: Hypothetical Target Identification Study

This table illustrates the kind of research findings that are currently absent from the literature regarding the use of this compound as a biochemical probe.

| Probe Derivative | Target Identification Method | Identified Protein Target(s) | Validation Method | Biological Context |

| Not Developed | Not Applied | Not Identified | Not Performed | Not Investigated |

Computational and Theoretical Studies of Phenylsulfonyl L Serine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as Phenylsulfonyl-L-serine, and its biological target at the molecular level. These methods provide valuable information on binding affinities, conformational changes, and the stability of the ligand-protein complex.

Molecular docking studies have been employed to investigate the binding of this compound derivatives to various enzymes. For instance, studies on 1-arylsulfonyl-4-phenylpiperazine derivatives, which share the phenylsulfonyl moiety, have utilized docking to explore their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the management of Alzheimer's disease. pjps.pk Similarly, docking studies on sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold have been performed to predict their binding geometry and correlate it with their antiproliferative activity against cancer cell lines. researchgate.net In the context of developing inhibitors for enzymes like human chymase, molecular docking is a key step to evaluate potential compounds for their binding site interactions and affinity. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-target complex over time. mdpi.com These simulations can assess the conformational stability and fluctuations of protein-ligand complexes, offering deeper insights into the binding mechanism. nih.gov For example, MD simulations can be used to study the stability of a ligand-protein complex by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. mdpi.com The data from MD simulations can also be used to generate receptor-based pharmacophore models, which incorporate the flexibility of the protein-inhibitor complex. researchgate.net

The following table summarizes representative findings from molecular docking and dynamics studies involving this compound and related structures:

| Compound/Derivative Class | Target Enzyme(s) | Key Findings from Docking/MD |

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Examination of binding interactions with AChE and BChE human proteins to understand inhibitory potential. pjps.pktubitak.gov.tr |

| Sulfonyl-α-L-amino acid derivatives with anisamide scaffold | Cancer cell line targets | Prediction of binding geometry to correlate with antiproliferative activity. researchgate.net |

| Phenylsulfonyl hydrazides | Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) | Suggests that potent compounds could inhibit PGE2 production by blocking the PGH2 binding site of the human mPGES-1 enzyme. researchgate.net |

| N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide (B1297472) derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Binding modes of the inhibitors were determined and compared with antienzymatic IC50 values. tubitak.gov.tr |

Quantitative and Qualitative Structure-Activity Relationship (SAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijnrd.org This approach is crucial for predicting the activity of new, unsynthesized molecules and for understanding the structural features that are important for their biological function.

A QSAR study on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives investigated their neurotrophic activities. researchgate.net This study found that the dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) are significant factors for the neurotrophic effects of these compounds. researchgate.net The research utilized multiple linear regression and principal component analysis to build the QSAR model. researchgate.net

In another study, 3D-QSAR pharmacophore modeling was used to identify inhibitors of human chymase. nih.gov This approach generated a highly correlating pharmacophore model with features like hydrogen bond acceptors and hydrophobic aromatic regions, which was then used to screen chemical databases for new potential inhibitors. nih.gov QSAR models have also been developed for various other targets, including matrix metalloproteinase (MMP) inhibitors, where 2D autocorrelation descriptors were used to model the inhibitory activity of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives. researchgate.net

The table below presents key data from QSAR studies on compounds related to this compound:

| Studied Compound Series | Biological Activity | Key Molecular Descriptors/Findings from QSAR | QSAR Method(s) |

| N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives | Neurotrophic activities | Dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) are important factors. researchgate.net | Multiple Linear Regression, Principal Component Analysis researchgate.net |

| Human chymase inhibitors | Chymase inhibition | A pharmacophore model with two hydrogen bond acceptors and three hydrophobic aromatic features was generated (r = 0.942). nih.gov | 3D-QSAR Pharmacophore Modeling nih.gov |

| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives | Matrix Metalloproteinase (MMP) inhibition | Atomic van der Waals volume can be a key factor for MMP-9 inhibition. researchgate.net | Genetic Algorithm, Multiple Linear Regression, Bayesian-regularized neural network researchgate.net |

| Sulfonamide derivatives | Urokinase-type Plasminogen Activator (uPA) inhibition | Models with high statistical significance (R² = 0.9259–0.9280) were developed. tiu.edu.iq | Genetic Algorithm–Multiple Linear Regression (GA–MLR) tiu.edu.iq |

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are computational strategies employed to discover novel molecules with desired biological activities. De novo design involves the creation of new molecular structures from scratch, often guided by the structure of the target binding site. pnas.org Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.gov

While specific studies on the de novo design of this compound analogs are not extensively documented in the provided context, the principles of this approach are highly relevant. The process would involve using the known structure of a biological target to design novel this compound derivatives that are predicted to have high affinity and selectivity. This can be particularly useful in generating novel scaffolds that can be further optimized. pnas.org

Virtual screening has been widely applied in the search for analogs of various amino acids and their derivatives. For instance, a computational protocol called HierDock has been used for the virtual screening of phenylalanine analogs to predict their binding energies to phenylalanyl-tRNA synthetase. nih.gov This approach successfully identified known good substrates, suggesting its utility for pre-screening analogs before experimental synthesis and testing. nih.gov Similarly, virtual screening of small molecule databases has been used to identify inhibitors for targets like the alanine-serine-cysteine transporter (ASCT2). plos.org

The general workflow for virtual screening and de novo design of this compound analogs would typically involve the following steps:

| Step | Description |

| Target Identification and Preparation | Identifying a relevant biological target and preparing its 3D structure for computational analysis. |

| Library/Fragment Preparation | For virtual screening, a large database of chemical compounds is prepared. For de novo design, a library of molecular fragments is used. |

| Docking/Screening | Compounds from the library are computationally docked into the target's binding site to predict their binding affinity and mode. |

| Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding energies and other properties. |

| Hit Selection and Experimental Validation | The top-ranking compounds (hits) are selected for experimental synthesis and biological testing to validate the computational predictions. |

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations provide a highly detailed and accurate description of the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov These methods are based on the fundamental principles of quantum mechanics and can be used to calculate a wide range of molecular properties that are difficult or impossible to measure experimentally.

For this compound and its derivatives, QM calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), which are important for understanding chemical reactivity and have been used as descriptors in QSAR studies. researchgate.net For example, a study on N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives used semi-empirical quantum mechanical methods (PM6 and RM1) to calculate molecular parameters like heat of formation, dipole moment, and orbital energies. researchgate.net

QM calculations are also essential for understanding the bonding within specific functional groups. A computational and crystallographic study of the sulfonyl group (–SO2–) investigated the nature of valency and bonding, revealing that bonding interactions are highly polarized and involve reciprocal n → σ* interactions. researchgate.net This level of detail is crucial for accurately modeling the interactions of sulfonyl-containing compounds with their biological targets.

Furthermore, QM methods can be used to predict spectroscopic properties, such as those observed in Fourier Transform Infrared (FTIR) and UV-Vis absorption spectroscopy. ijtrd.com For L-serine, computational studies have been used to investigate its conformational space and characterize the equilibrium structures and relative energetics of its conformers, which is essential for interpreting experimental spectroscopic data. unibo.it

The table below highlights the applications of quantum mechanical calculations in the study of this compound and related compounds:

| Application of QM Calculations | Specific Properties Calculated/Investigated | Relevance to this compound |

| Electronic Structure Analysis | Molecular orbital energies (HOMO, LUMO), atomic formal charges, dipole moment, heat of formation. researchgate.net | Understanding reactivity, used as descriptors in QSAR models. researchgate.net |

| Bonding Analysis | Nature of bonding in the sulfonyl group, hybridization, donor-acceptor interactions. researchgate.net | Accurate representation of the molecule's structure and electrostatic potential for docking and MD simulations. |

| Spectroscopic Property Prediction | Vibrational frequencies (FTIR), electronic transitions (UV-Vis). ijtrd.com | Aiding in the interpretation of experimental spectra and structural elucidation. |

| Conformational Analysis | Relative energies of different conformers, equilibrium structures. unibo.it | Understanding the conformational preferences of the molecule, which can influence its biological activity. |

Metabolic Interplay and Biosynthetic Context of L Serine Relevant to Phenylsulfonyl L Serine Research

L-Serine as a Central Precursor in Diverse Biological Pathways

L-serine is a non-essential amino acid that holds a pivotal position in the intermediary metabolism of eukaryotic cells. cellsignal.comnih.gov Its carbon skeleton serves as a foundational building block for a multitude of biosynthetic pathways. Beyond its primary role in protein synthesis, L-serine is a direct precursor to other amino acids, including glycine (B1666218) and cysteine, and is integral to one-carbon metabolism, which is essential for the synthesis of purines and thymidylate. nih.govnih.gov Furthermore, the hydroxyl group of L-serine is a key component in the formation of phospholipids, such as phosphatidylserine, and sphingolipids, which are critical for the structure and function of cell membranes, particularly in the central nervous system (CNS). sigmaaldrich.comnih.govacs.org In the brain, L-serine produced by astrocytes is also the precursor for the neuromodulators D-serine and glycine, which are crucial co-agonists for N-methyl-D-aspartate (NMDA) receptors. cellsignal.com

Table 1: Major Biomolecules Derived from L-Serine

| Category | Derived Biomolecules | Primary Function(s) |

| Amino Acids | Glycine, Cysteine | Protein synthesis, Neurotransmission, Glutathione synthesis |

| Nucleotides | Purines (Adenine, Guanine), Pyrimidines (via one-carbon units) | DNA and RNA synthesis, Energy currency (ATP, GTP) |

| Lipids | Phosphatidylserine, Sphingolipids (e.g., Ceramides) | Cell membrane structure, Signal transduction, Myelination |

| Neurotransmitters | D-Serine, Glycine | Neuromodulation, Co-agonists of NMDA receptors |

| Metabolic Cofactors | One-carbon units (via Folate cycle) | Methylation reactions, Nucleotide synthesis |

The primary route for de novo L-serine synthesis in mammals is the phosphorylated pathway, which channels the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into amino acid production. wikipedia.orgnih.gov This three-step enzymatic cascade is crucial for maintaining the cellular pool of L-serine, especially in the brain where it is predominantly active in astrocytes. sigmaaldrich.comwikipedia.orgdocumentsdelivered.com The pathway's connection to glycolysis ensures that serine production is tightly coupled with the cell's carbohydrate metabolic status. nih.gov

The sequence begins with the oxidation of 3-PG to 3-phosphohydroxypyruvate, a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). nih.govsigmaaldrich.com This is followed by a transamination step where phosphoserine aminotransferase (PSAT1) converts 3-phosphohydroxypyruvate to L-3-phosphoserine, typically using glutamate (B1630785) as the amino group donor. sigmaaldrich.comsigmaaldrich.com The final and irreversible step is the dephosphorylation of L-3-phosphoserine by phosphoserine phosphatase (PSPH) to yield L-serine. nih.govdocumentsdelivered.com The irreversibility of this last reaction ensures a directed flow into the L-serine pool. sigmaaldrich.com The enzymes of this pathway have been proposed to form a metabolic assembly called the "serinosome," which may enhance catalytic efficiency. nih.gov

Table 2: Enzymes of the L-Serine Phosphorylated Pathway

| Step | Enzyme | Abbreviation | Substrate | Product |

| 1 | 3-Phosphoglycerate Dehydrogenase | PHGDH | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate |

| 2 | Phosphoserine Aminotransferase | PSAT1 | 3-Phosphohydroxypyruvate | L-3-Phosphoserine |

| 3 | Phosphoserine Phosphatase | PSPH | L-3-Phosphoserine | L-Serine |

The metabolic fate of L-serine is closely intertwined with that of glycine and D-serine, two critical signaling molecules in the CNS. The interconversion between L-serine and glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). wur.nltandfonline.com This reaction is a cornerstone of one-carbon metabolism, as it simultaneously generates a one-carbon unit carried by tetrahydrofolate, which is essential for nucleotide synthesis and methylation reactions. wikipedia.org

L-serine is also the direct precursor to D-serine, a key co-agonist of synaptic NMDA receptors. cellsignal.comwur.nl This conversion is catalyzed by the pyridoxal-5-phosphate (PLP)-dependent enzyme serine racemase (SR), which facilitates the racemization of the L-enantiomer to the D-enantiomer. sigmaaldrich.comapexbt.com The activity of these enzymes and the relative concentrations of L-serine, D-serine, and glycine are tightly regulated, creating a complex interplay that modulates glutamatergic neurotransmission and synaptic plasticity. wur.nl For instance, glycine has been shown to be a multifaceted regulator of D-serine metabolism, capable of directly inhibiting serine racemase. wur.nlnih.gov

Potential for Phenylsulfonyl-L-serine Involvement in Metabolic Regulation or as a Metabolite

There is no current evidence to suggest that this compound is a naturally occurring metabolite. Its structure, which combines an L-serine backbone with a phenylsulfonyl group, is characteristic of a synthetic compound designed for biochemical investigation. The primary potential for this molecule lies in its use as a tool to probe or regulate L-serine metabolism, likely by acting as an enzyme inhibitor.

The rationale for this potential function comes from a well-established class of enzyme inhibitors containing sulfonyl fluoride (B91410) groups, such as Phenylmethylsulfonyl fluoride (PMSF). nih.govdocumentsdelivered.com The sulfonyl group acts as an electrophilic "warhead" that can form a stable, covalent bond with nucleophilic residues, most notably the hydroxyl group of serine, within an enzyme's active site. sigmaaldrich.comportlandpress.com This mechanism leads to irreversible inhibition of the target enzyme. portlandpress.com

In the case of this compound, the L-serine portion of the molecule would be expected to function as a recognition element, directing the compound to the active site of enzymes that normally bind L-serine as a substrate or an allosteric regulator. Once bound, the phenylsulfonyl moiety could covalently modify a reactive residue in the active site, leading to specific inhibition. Potential targets for such a molecule within the L-serine metabolic network could include:

Serine Racemase (SR): By targeting the enzyme that converts L-serine to D-serine, this compound could be used to study the physiological roles of D-serine in neurotransmission. apexbt.com

Serine Hydroxymethyltransferase (SHMT): Inhibition of this enzyme would disrupt the interconversion of serine and glycine, impacting one-carbon metabolism and nucleotide synthesis.

Phosphoserine Phosphatase (PSPH): As L-serine is a known feedback inhibitor of PSPH, a derivative like this compound might act as a more potent or irreversible inhibitor, allowing for the study of flux control in the serine biosynthesis pathway. nih.gov

Other L-serine-dependent enzymes: Various other enzymes that utilize L-serine, such as those in the initial steps of sphingolipid synthesis, could also be potential targets.

Therefore, the involvement of this compound in metabolic regulation is best understood from the perspective of its use as a synthetic inhibitor to dissect the complex roles of L-serine pathways in health and disease.

Tracer Studies and Isotopic Labeling for Metabolic Flux Analysis (utilizing L-serine isotopes)

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a living system. drugbank.comnih.gov This methodology is essential for understanding how cells utilize precursors like L-serine and how metabolic pathways are rewired in different physiological or pathological states. nih.gov In the context of L-serine metabolism, tracer studies typically involve supplying cells or organisms with L-serine that has been enriched with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). chemicalbook.commdpi.com

The process involves introducing the labeled L-serine into the biological system and allowing it to be metabolized. researchgate.net Downstream metabolites that incorporate atoms from the labeled serine will themselves become labeled. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the specific patterns and extent of isotope incorporation into these downstream products. drugbank.comchemicalbook.com

This labeling information, combined with a metabolic network model, allows for the calculation of intracellular fluxes. For example, by using [U-¹³C₃]L-serine (where all three carbon atoms are ¹³C), one can trace the full carbon skeleton of serine as it is converted into glycine (losing one labeled carbon to the folate pool), incorporated into phosphatidylserine, or catabolized. drugbank.com This provides a dynamic and quantitative picture of metabolic activity that cannot be obtained by simply measuring metabolite concentrations. mdpi.com

Table 3: Examples of L-Serine Isotopes and Their Applications in Tracer Studies

| Isotopic Tracer | Potential Application | Metabolic Pathway(s) Investigated |

| [U-¹³C₃]L-Serine | Tracing the full carbon backbone of serine | Conversion to glycine, cysteine, pyruvate; incorporation into lipids; contribution to one-carbon pool. |

| [1-¹³C]L-Serine | Tracing the carboxyl carbon | Catabolism and decarboxylation reactions. |

| [3-¹³C]L-Serine | Tracing the carbon that enters the one-carbon pool | Serine-glycine interconversion, folate metabolism, nucleotide synthesis. |

| [¹⁵N]L-Serine | Tracing the amino group | Transamination reactions, synthesis of other amino acids and nitrogenous compounds. |

These studies are crucial for identifying metabolic bottlenecks, understanding the regulation of pathway branching, and determining how diseases like cancer or neurodegenerative disorders alter serine metabolism. The insights gained from such tracer experiments provide a functional context for evaluating the effects of potential metabolic modulators like this compound.

Q & A

Q. What established synthetic routes exist for Phenylsulfonyl-L-serine, and what methodological parameters are critical for optimizing yield and purity?

Synthesis typically involves sulfonylation of L-serine using benzenesulfonyl chloride under alkaline conditions. Key parameters include:

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Use a combination of:

Q. How can researchers ensure reproducibility in biological assays involving this compound?

Standardize assay conditions:

- Use freshly prepared stock solutions in PBS (pH 7.4)

- Control for serum protein binding by testing in both serum-free and serum-containing media

- Validate batch-to-batch consistency via LC-MS purity checks (>98%) .

Advanced Research Questions

Q. What experimental design principles should guide structure-activity relationship (SAR) studies of this compound derivatives?

Implement a factorial design to evaluate:

- Substituent positions (e.g., para vs. meta sulfonyl groups)

- Stereochemical configurations (D-serine analogs as negative controls)

- Enzymatic assays (e.g., kinase inhibition IC₅₀) paired with cellular permeability assessments (Caco-2 models). Multivariate analysis can identify critical molecular descriptors .

Q. How should researchers resolve contradictory reports on the compound’s biological activity across in vitro models?

Conduct comparative dose-response analyses while:

- Controlling for variables like serum concentration (e.g., 10% vs. 5% FBS effects on cellular uptake)

- Validating target engagement via surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA)

- Performing meta-analyses that account for differences in exposure durations (acute vs. chronic) .

Q. What advanced chromatographic techniques are suitable for quantifying trace-level this compound in biological matrices?

Optimize UHPLC-MS/MS with:

Q. How can researchers validate proposed mechanisms of action when encountering inconsistent biochemical assay results?

Adopt a verification cascade:

- Confirm target binding via isothermal titration calorimetry (ITC) and X-ray crystallography

- Use CRISPR/Cas9 knockout models to assess phenotypic dependency

- Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric formats) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) for separation

- Use L-serine with >99.5% enantiomeric excess as the starting material

- Monitor racemization via polarimetry during sulfonylation .

Methodological Considerations

Q. How should researchers design pharmacokinetic studies for this compound to account for species-specific metabolism?

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in neuropharmacological studies?

Use nonlinear mixed-effects modeling (NONMEM) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.